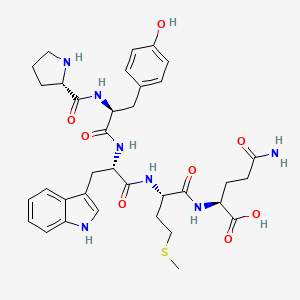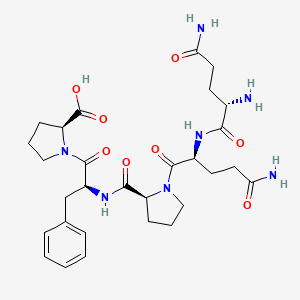![molecular formula C12H4Cl6N4O2 B14256551 2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] CAS No. 222190-06-9](/img/structure/B14256551.png)
2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] is a chemical compound known for its unique structure and properties It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] typically involves the reaction of 1,4-phenylenediamine with trichloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other functionalized compounds .
Scientific Research Applications
2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: It is being investigated for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of polymers, coatings, and other materials with specific properties
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,2’-(2,5-Dimethyl-1,4-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): This compound has a similar phenylene backbone but different functional groups.
1,4-Phenylene-bis(di-p-tolylmethanol): Another compound with a phenylene backbone, used in different applications.
Uniqueness
2,2’-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole] is unique due to its trichloromethyl groups and oxadiazole rings, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications, from materials science to medicinal chemistry .
Properties
CAS No. |
222190-06-9 |
|---|---|
Molecular Formula |
C12H4Cl6N4O2 |
Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-(trichloromethyl)-5-[4-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H4Cl6N4O2/c13-11(14,15)9-21-19-7(23-9)5-1-2-6(4-3-5)8-20-22-10(24-8)12(16,17)18/h1-4H |
InChI Key |
MIEICKLPPNBBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(Cl)(Cl)Cl)C3=NN=C(O3)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[(2E)-3-Benzyltriaz-2-en-1-yl]-2-chlorophenyl}methanol](/img/structure/B14256469.png)

![1,1'-{Dodecane-1,12-diylbis[(3-aminopropyl)azanediyl]}di(hexadecan-2-ol)](/img/structure/B14256478.png)
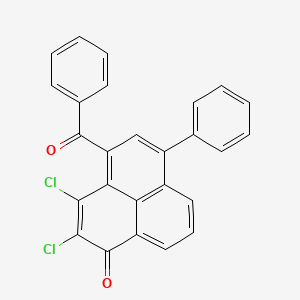


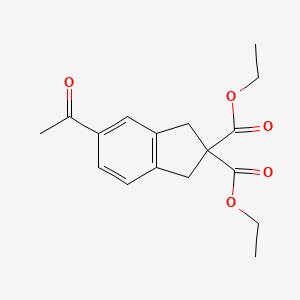
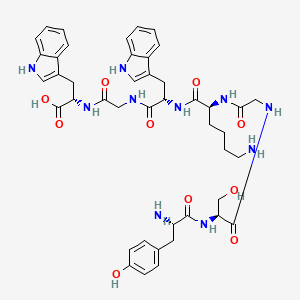
![2,4-Imidazolidinedione, 5-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14256524.png)
![4-Methyl-2-[(pyridin-2-yl)sulfanyl]pentanamide](/img/structure/B14256526.png)
![N~2~-[4-(Trifluoromethyl)phenyl]-L-glutamine](/img/structure/B14256527.png)
